Heptanol, (dimethylamino)-

Description

BenchChem offers high-quality Heptanol, (dimethylamino)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Heptanol, (dimethylamino)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

597578-32-0 |

|---|---|

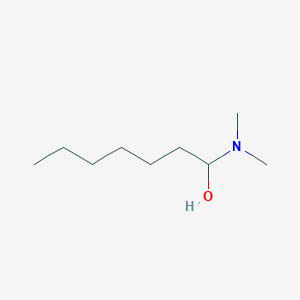

Molecular Formula |

C9H21NO |

Molecular Weight |

159.27 g/mol |

IUPAC Name |

1-(dimethylamino)heptan-1-ol |

InChI |

InChI=1S/C9H21NO/c1-4-5-6-7-8-9(11)10(2)3/h9,11H,4-8H2,1-3H3 |

InChI Key |

UYIPYDFMIUXXIR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(N(C)C)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to (Dimethylamino)heptanol: Chemical Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of (dimethylamino)heptanol isomers. Due to the limited publicly available data on specific isomers of (dimethylamino)heptanol, this guide focuses on providing a foundational understanding based on related compounds and general principles of amino alcohols, a class of compounds with significant interest in medicinal chemistry.

Chemical Structure and Isomerism

(Dimethylamino)heptanol encompasses a group of structural isomers with the molecular formula C₉H₂₁NO. These compounds feature a seven-carbon heptane backbone substituted with both a dimethylamino group (-N(CH₃)₂) and a hydroxyl group (-OH). The relative positions of these two functional groups along the heptane chain give rise to a variety of isomers, each with potentially unique chemical and physical properties.

The primary isomers of interest are the simple, acyclic forms where both functional groups are attached to the heptane chain. Examples include:

-

7-(Dimethylamino)heptan-1-ol: The dimethylamino group is at one end of the chain, and the hydroxyl group is at the other.

-

1-(Dimethylamino)heptan-2-ol: The dimethylamino group is at the C1 position, and the hydroxyl group is at the C2 position.

-

2-(Dimethylamino)heptan-1-ol: The hydroxyl group is at the C1 position, and the dimethylamino group is at the C2 position.

The systematic naming of these isomers indicates the locants of the dimethylamino and hydroxyl groups on the heptane chain.

Physicochemical Properties

Quantitative physicochemical data for specific (dimethylamino)heptanol isomers is not extensively documented in publicly accessible literature. However, we can infer general properties based on the behavior of similar amino alcohols and long-chain alcohols.

| Property | 7-(Dimethylamino)heptan-1-ol (Predicted/Analogous Data) | 1-(Dimethylamino)heptan-2-ol (Predicted/Analogous Data) | 2-(Dimethylamino)heptan-1-ol (Predicted/Analogous Data) |

| Molecular Formula | C₉H₂₁NO | C₉H₂₁NO | C₉H₂₁NO |

| Molecular Weight | 159.27 g/mol | 159.27 g/mol | 159.27 g/mol |

| Boiling Point | Data not available | Data not available | Data not available |

| Melting Point | Data not available | Data not available | Data not available |

| Density | Data not available | Data not available | Data not available |

| Solubility | Expected to be slightly soluble in water, with good solubility in organic solvents. | Expected to be slightly soluble in water, with good solubility in organic solvents. | Expected to be slightly soluble in water, with good solubility in organic solvents. |

| pKa | The tertiary amine would have a pKa in the range of 9-10. | The tertiary amine would have a pKa in the range of 9-10. | The tertiary amine would have a pKa in the range of 9-10. |

Note: The data in this table is largely predictive and based on the properties of analogous compounds. Experimental determination is required for accurate values.

Synthesis of (Dimethylamino)heptanol Isomers

The synthesis of (dimethylamino)heptanol isomers can be approached through several established organic chemistry methodologies. The choice of synthetic route will depend on the desired isomer and the availability of starting materials.

General Synthetic Strategies

A common and versatile method for the synthesis of amino alcohols is the ring-opening of epoxides with amines. This reaction is typically regioselective and can be used to produce a variety of β-amino alcohols.

Another general approach involves the reductive amination of a suitable keto-alcohol or the alkylation of an amino alcohol . For instance, a primary or secondary aminoheptanol could be N-methylated to introduce the dimethylamino group.

Illustrative Synthetic Workflow

The following diagram illustrates a generalized synthetic workflow for preparing a (dimethylamino)heptanol isomer, highlighting key steps and decision points.

Caption: Generalized synthetic routes to (dimethylamino)heptanol isomers.

Experimental Protocol: N-methylation of an Amino Alcohol (General Procedure)

This protocol describes a general method for the N-methylation of a primary or secondary amino alcohol to a tertiary dimethylamino alcohol using formaldehyde and a reducing agent, a process known as the Eschweiler-Clarke reaction.

Materials:

-

Aminoheptanol isomer

-

Formaldehyde (37% aqueous solution)

-

Formic acid (or other reducing agent like sodium borohydride)

-

Diethyl ether (or other suitable extraction solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the aminoheptanol isomer.

-

Add an excess of aqueous formaldehyde solution.

-

Slowly add formic acid to the mixture. The reaction is often exothermic and may require cooling.

-

Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

Cool the reaction mixture to room temperature and make it basic by the slow addition of a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude (dimethylamino)heptanol product.

-

Purify the crude product by distillation or column chromatography as needed.

Spectroscopic Characterization

Spectroscopic data for specific (dimethylamino)heptanol isomers is scarce. However, the expected spectral features can be predicted based on the functional groups present.

-

¹H NMR: The spectrum would show characteristic signals for the N-methyl protons (a singlet around 2.2-2.5 ppm), protons on the carbon bearing the hydroxyl group (a multiplet), and the aliphatic protons of the heptane chain.

-

¹³C NMR: The spectrum would display nine distinct carbon signals, including those corresponding to the N-methyl groups, the carbon attached to the hydroxyl group, the carbon attached to the dimethylamino group, and the remaining carbons of the heptane chain.

-

IR Spectroscopy: Key vibrational bands would include a broad O-H stretch from the alcohol (around 3300-3500 cm⁻¹), C-H stretching of the alkyl groups (around 2850-2960 cm⁻¹), and C-N stretching of the tertiary amine.

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak (M⁺) and characteristic fragmentation patterns, including alpha-cleavage adjacent to the nitrogen and oxygen atoms.

Potential Biological Activity and Signaling Pathways

While specific biological activities of simple (dimethylamino)heptanol isomers are not well-documented, the broader class of amino alcohols is known to possess a wide range of pharmacological properties.

Known Activities of Amino Alcohols

Amino alcohols are key structural motifs in many pharmaceuticals. Their biological effects are diverse and include:

-

Beta-Adrenergic Receptor Blockade: Many beta-blockers, used to treat cardiovascular conditions, are amino alcohols.

-

Antimicrobial and Antifungal Activity: Certain amino alcohols have shown efficacy against various bacteria and fungi.

-

Antimalarial Activity: Quinine and related antimalarial drugs are based on an amino alcohol structure.

Potential Signaling Pathway Interactions

Given the structural similarities to known bioactive molecules, it is plausible that (dimethylamino)heptanol isomers could interact with various biological signaling pathways. A hypothetical interaction is illustrated below.

physical and chemical properties of 3-(dimethylamino)heptan-1-ol

This technical guide provides a detailed overview of the known and predicted physical and chemical properties of 3-(dimethylamino)heptan-1-ol. Due to the limited availability of experimental data for this specific compound in publicly accessible databases, this report incorporates data from closely related analogs and computational predictions to offer a comprehensive profile. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Structure and Identifiers

Molecular Formula: C₉H₂₁NO

Molecular Weight: 159.27 g/mol

IUPAC Name: 3-(dimethylamino)heptan-1-ol

Canonical SMILES: CCCCC(N(C)C)CCO

InChI Key: Not available.

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 159.27 g/mol | Computed |

| XLogP3-AA (Lipophilicity) | 1.9 | Predicted[1] |

| Hydrogen Bond Donor Count | 1 | Predicted[1] |

| Hydrogen Bond Acceptor Count | 2 | Predicted[1] |

| Rotatable Bond Count | 6 | Predicted[1] |

| Exact Mass | 159.162314205 Da | Computed |

| Monoisotopic Mass | 159.162314205 Da | Computed |

| Topological Polar Surface Area | 23.5 Ų | Predicted |

| Heavy Atom Count | 11 | Computed |

| Complexity | 104 | Predicted |

Chemical Properties and Reactivity

The chemical behavior of 3-(dimethylamino)heptan-1-ol is dictated by its two primary functional groups: a tertiary amine and a primary alcohol.

-

Basicity: The lone pair of electrons on the nitrogen atom of the dimethylamino group confers basic properties to the molecule. It can readily react with acids to form ammonium salts.

-

Nucleophilicity: The nitrogen atom is also nucleophilic and can participate in reactions with various electrophiles.

-

Alcohol Reactivity: The primary alcohol group can undergo typical alcohol reactions, including:

-

Oxidation: Oxidation can yield the corresponding aldehyde or carboxylic acid, depending on the reagents and reaction conditions.

-

Esterification: Reaction with carboxylic acids or their derivatives will form esters.

-

Etherification: Conversion to ethers is possible through reactions such as the Williamson ether synthesis.

-

Substitution: The hydroxyl group can be substituted by halides using appropriate halogenating agents.

-

Experimental Protocols

Specific experimental protocols for the synthesis, purification, or analysis of 3-(dimethylamino)heptan-1-ol are not detailed in the scientific literature. However, general synthetic strategies for related amino alcohols can be inferred.

A plausible synthetic route could involve the reductive amination of a corresponding keto-alcohol or the reaction of a suitable epoxide with dimethylamine.

Hypothetical Synthetic Workflow:

Caption: Hypothetical workflow for the synthesis of 3-(dimethylamino)heptan-1-ol.

Biological Activity and Signaling Pathways

There is no information available in scientific literature or databases regarding the biological activity or involvement of 3-(dimethylamino)heptan-1-ol in any signaling pathways. Compounds containing both amine and alcohol functionalities can exhibit a wide range of biological activities, but specific data for this molecule is absent.

Spectral Data

Experimentally determined spectral data (NMR, IR, MS) for 3-(dimethylamino)heptan-1-ol are not publicly available.

Safety and Handling

Safety and handling information for 3-(dimethylamino)heptan-1-ol is not available. Based on the functional groups, it should be handled with the standard precautions for organic amines and alcohols. It may be irritating to the skin, eyes, and respiratory system. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

References

A Technical Guide to the Synthesis and Characterization of Novel (Dimethylamino)heptanol Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological relevance of novel (dimethylamino)heptanol isomers. This document outlines detailed experimental protocols, predicted analytical data, and illustrates key workflows and biological pathways to facilitate further research and development in this area.

Introduction

Amino alcohols are a critical class of organic compounds that feature both an amine and an alcohol functional group. Their structural versatility and ability to interact with biological targets have made them valuable scaffolds in medicinal chemistry. The (dimethylamino)heptanol isomers, in particular, represent a promising, yet underexplored, area of chemical space. The presence of the tertiary amine and the hydroxyl group on a seven-carbon chain allows for a multitude of structural and stereoisomers, each with potentially unique physicochemical and pharmacological properties.

This guide will focus on the synthesis and characterization of two representative isomers: 1-(Dimethylamino)heptan-2-ol and 7-(Dimethylamino)heptan-1-ol . The methodologies presented can be adapted for the synthesis of other isomers.

Synthesis of (Dimethylamino)heptanol Isomers

A versatile and efficient method for the synthesis of (dimethylamino)heptanol isomers is a two-step process involving the ring-opening of an appropriate epoxide with an amine, followed by methylation of the resulting primary or secondary amine.

General Synthetic Scheme

A general route to vicinal (dimethylamino)heptanol isomers involves the reaction of a terminal epoxide with dimethylamine. For isomers where the functional groups are not vicinal, a multi-step synthesis can be employed, starting from a suitable difunctionalized heptane derivative.

Experimental Protocols

Protocol 1: Synthesis of 1-(Dimethylamino)heptan-2-ol

This protocol details the synthesis of a vicinal amino alcohol through the ring-opening of an epoxide.

Step 1: Synthesis of 1,2-Epoxyheptane

-

Materials: 1-Heptene, meta-chloroperoxybenzoic acid (m-CPBA), dichloromethane (DCM), saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

-

Procedure:

-

Dissolve 1-heptene (1 equivalent) in DCM in a round-bottom flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath.

-

Slowly add a solution of m-CPBA (1.1 equivalents) in DCM to the flask over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

-

Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1,2-epoxyheptane.

-

Step 2: Synthesis of 1-(Dimethylamino)heptan-2-ol

-

Materials: 1,2-Epoxyheptane, dimethylamine (40% solution in water), ethanol, diethyl ether, saturated sodium chloride solution, anhydrous potassium carbonate.

-

Procedure:

-

In a sealed tube, combine 1,2-epoxyheptane (1 equivalent) and an excess of 40% aqueous dimethylamine solution (5 equivalents) in ethanol.

-

Heat the mixture to 80 °C and stir for 24 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether (3 x 50 mL).

-

Wash the combined organic extracts with saturated sodium chloride solution.

-

Dry the organic layer over anhydrous potassium carbonate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-(dimethylamino)heptan-2-ol.

-

Protocol 2: Synthesis of 7-(Dimethylamino)heptan-1-ol

This protocol involves the N,N-dimethylation of a primary amino alcohol.

Step 1: Synthesis of 7-Aminoheptan-1-ol

-

This starting material can be synthesized via several routes, for instance, by the reduction of 7-azidoheptan-1-ol or the Gabriel synthesis from 7-bromoheptan-1-ol.

Step 2: Synthesis of 7-(Dimethylamino)heptan-1-ol

-

Materials: 7-Aminoheptan-1-ol, formaldehyde (37% in water), formic acid, deionized water, diethyl ether, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate.

-

Procedure (Eschweiler-Clarke Reaction):

-

To a solution of 7-aminoheptan-1-ol (1 equivalent) in deionized water, add formaldehyde (2.5 equivalents).

-

Slowly add formic acid (2.5 equivalents) to the mixture at 0 °C.

-

Heat the reaction mixture to reflux (100 °C) and maintain for 8 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction to room temperature and basify with saturated sodium bicarbonate solution until pH > 8.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield 7-(dimethylamino)heptan-1-ol.

-

Characterization of Novel Isomers

The synthesized (dimethylamino)heptanol isomers are characterized by a suite of analytical techniques to confirm their structure and purity.

Predicted Analytical Data

The following tables summarize the predicted quantitative data for the characterization of the two target isomers.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1-(Dimethylamino)heptan-2-ol | 3.65 - 3.55 | m | 1H | CH-OH |

| 2.30 - 2.15 | m | 2H | CH₂-N | |

| 2.25 | s | 6H | N(CH₃)₂ | |

| 1.50 - 1.20 | m | 8H | (CH₂)₄ | |

| 0.88 | t | 3H | CH₃ | |

| 7-(Dimethylamino)heptan-1-ol | 3.64 | t | 2H | CH₂-OH |

| 2.28 | t | 2H | CH₂-N | |

| 2.22 | s | 6H | N(CH₃)₂ | |

| 1.60 - 1.25 | m | 10H | (CH₂)₅ |

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Compound | Chemical Shift (δ, ppm) |

| 1-(Dimethylamino)heptan-2-ol | 68.5 (CH-OH), 65.0 (CH₂-N), 45.5 (N(CH₃)₂), 33.0, 29.5, 25.8, 22.7 (alkyl CH₂), 14.1 (CH₃) |

| 7-(Dimethylamino)heptan-1-ol | 62.9 (CH₂-OH), 59.5 (CH₂-N), 45.4 (N(CH₃)₂), 32.8, 29.3, 27.2, 27.0, 26.8 (alkyl CH₂) |

Table 3: Predicted IR and Mass Spectrometry Data

| Compound | IR Absorption Bands (cm⁻¹) | Mass Spectrometry (m/z) |

| 1-(Dimethylamino)heptan-2-ol | 3400 (br, O-H), 2950-2850 (C-H), 1260 (C-N) | 159 (M⁺), 58 ([CH₂=N(CH₃)₂]⁺, base peak) |

| 7-(Dimethylamino)heptan-1-ol | 3350 (br, O-H), 2930-2850 (C-H), 1250 (C-N) | 159 (M⁺), 58 ([CH₂=N(CH₃)₂]⁺, base peak) |

Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.

-

Samples are dissolved in deuterated chloroform (CDCl₃).

-

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

-

IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer.

-

Liquid samples are analyzed as a thin film on NaCl plates.

-

Absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

-

Mass spectra are obtained using an electron ionization (EI) mass spectrometer.

-

The molecular ion peak (M⁺) and major fragmentation patterns are analyzed to confirm the molecular weight and structure.

Visualizations

The following diagrams illustrate the synthetic and characterization workflows, as well as a potential biological signaling pathway that could be modulated by these novel compounds.

Potential Biological Significance

Amino alcohols have been shown to possess a wide range of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. The Toll-like receptor 4 (TLR4) signaling pathway is a key component of the innate immune system, and its overactivation can lead to chronic inflammatory conditions. Small molecules that can inhibit this pathway are of significant interest in drug development. The (dimethylamino)heptanol isomers, with their amphiphilic nature, may interact with protein complexes in the TLR4 signaling cascade, such as the MyD88 adapter protein, potentially disrupting downstream signaling and reducing the production of inflammatory cytokines. Further biological evaluation of these novel compounds is warranted to explore their therapeutic potential.

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of novel (dimethylamino)heptanol isomers. The detailed protocols and predicted analytical data serve as a valuable resource for researchers in the field. The potential for these compounds to modulate key biological pathways, such as TLR4 signaling, highlights their promise as lead structures for the development of new therapeutic agents. Future work should focus on the synthesis of a broader range of isomers, including stereoisomers, and comprehensive biological screening to elucidate their structure-activity relationships.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Isomers of (Dimethylamino)heptanol

This technical guide provides a comprehensive overview of the isomers of (dimethylamino)heptanol, a class of chemical compounds with potential applications in various scientific and pharmaceutical domains. The document details the structural diversity of these isomers, their physicochemical properties, established synthesis protocols, and known biological activities. Particular emphasis is placed on presenting quantitative data in a clear, tabular format, providing detailed experimental methodologies, and illustrating relevant biological pathways and experimental workflows using standardized diagrams.

Introduction to (Dimethylamino)heptanol Isomers

(Dimethylamino)heptanol encompasses a range of structural isomers characterized by a seven-carbon heptane backbone substituted with one hydroxyl (-OH) group and one dimethylamino (-N(CH3)2) group. The precise positioning of these two functional groups along the heptane chain gives rise to a multitude of constitutional and stereoisomers, each with potentially unique chemical and biological properties.

The nomenclature for these isomers typically follows IUPAC conventions, specifying the locants (positions) of the dimethylamino and hydroxyl groups on the heptane chain. For instance, 7-(dimethylamino)heptan-1-ol indicates that the dimethylamino group is attached to the seventh carbon and the hydroxyl group to the first carbon of a linear heptane chain. The inherent chirality at certain carbon centers further expands the isomeric landscape, leading to various enantiomers and diastereomers.

This guide will focus on isomers for which experimental data and protocols have been reported in the scientific literature, providing a foundational resource for researchers engaged in their study or application.

Physicochemical Properties of (Dimethylamino)heptanol Isomers

The physicochemical properties of (dimethylamino)heptanol isomers are crucial for their handling, formulation, and biological activity. These properties can vary significantly with the positions of the functional groups. Below is a summary of available data for select isomers.

| Isomer Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Refractive Index | Source |

| 7-(Dimethylamino)heptan-1-ol | C9H21NO | 159.27 | 114-116 (at 10 mmHg) | 0.879 | 1.455 | |

| 6-(Dimethylamino)heptan-2-ol | C9H21NO | 159.27 | 93-95 (at 12 mmHg) | 0.86 | 1.447 |

Synthesis of (Dimethylamino)heptanol Isomers

The synthesis of specific (dimethylamino)heptanol isomers often involves multi-step reaction sequences. Below are detailed protocols for the preparation of two such isomers.

This protocol describes the synthesis of 7-(dimethylamino)heptan-1-ol starting from 6-bromohexan-1-ol.

-

Reaction: 6-Bromohexan-1-ol is reacted with dimethylamine to yield 7-(dimethylamino)heptan-1-ol.

-

Procedure:

-

A solution of 6-bromohexan-1-ol (1.0 eq) in a suitable solvent (e.g., tetrahydrofuran) is prepared in a reaction vessel.

-

An excess of dimethylamine (typically a 2M solution in THF, 2.0-3.0 eq) is added to the reaction mixture.

-

The reaction is stirred at room temperature for a specified period (e.g., 12-24 hours) until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is taken up in a mixture of water and an organic solvent (e.g., ethyl acetate).

-

The aqueous layer is extracted multiple times with the organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

-

Purification is achieved via column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

-

The synthesis of 6-(dimethylamino)heptan-2-ol can be achieved through the reductive amination of 6-oxoheptan-2-ol with dimethylamine.

-

Reaction: Reductive amination of 6-oxoheptan-2-ol with dimethylamine and a reducing agent.

-

Procedure:

-

To a solution of 6-oxoheptan-2-ol (1.0 eq) in a suitable solvent (e.g., methanol), dimethylamine (as a solution or gas) is added.

-

A reducing agent, such as sodium cyanoborohydride (NaBH3CN), is added portion-wise while maintaining the pH of the reaction mixture (typically between 6 and 7) with acetic acid.

-

The reaction is stirred at room temperature for several hours until the starting material is consumed.

-

The reaction is quenched by the addition of water.

-

The solvent is evaporated, and the residue is partitioned between an aqueous base (e.g., NaOH solution) and an organic solvent (e.g., diethyl ether).

-

The aqueous phase is extracted with the organic solvent.

-

The combined organic extracts are dried over a drying agent, filtered, and concentrated.

-

The final product is purified by distillation under reduced pressure or by column chromatography.

-

Biological Activity and Signaling Pathways

Certain isomers of (dimethylamino)heptanol have been investigated for their biological effects, particularly in the context of their structural similarity to bioactive molecules.

Some N,N-dimethyl-2-amino-1-alkanols have been shown to interact with muscarinic receptors. While specific data for all (dimethylamino)heptanol isomers is not widely available, the general class of amino alcohols is known to possess such activity. The interaction with muscarinic receptors can trigger a cascade of intracellular signaling events.

A generalized signaling pathway for a G-protein coupled receptor, such as a muscarinic receptor, is depicted below.

Caption: Generalized GPCR signaling pathway for (dimethylamino)heptanol isomers.

Experimental Workflows

The synthesis and purification of (dimethylamino)heptanol isomers follow a structured experimental workflow to ensure product purity and yield.

Caption: General workflow for the synthesis and purification of (dimethylamino)heptanol isomers.

Conclusion

The isomers of (dimethylamino)heptanol represent a diverse family of compounds with potential for further exploration in medicinal chemistry and materials science. This guide has provided a foundational overview of their structure, properties, and synthesis. Further research into the biological activities and structure-activity relationships of a wider range of these isomers is warranted to fully elucidate their therapeutic and scientific potential. The detailed protocols and workflows presented herein serve as a practical resource for researchers initiating studies in this area.

A Comprehensive Technical Guide to 6-(Dimethylamino)-4,4-diphenylheptan-3-ol and its Parent Compound, Methadone

Executive Summary: This technical guide addresses the chemical compound 7-(dimethylamino)-4,4-diphenylheptan-3-ol. It is highly probable that the query contains a typographical error and refers to 6-(dimethylamino)-4,4-diphenylheptan-3-ol, a known active metabolite of methadone, commonly referred to as methadol. This document provides a detailed overview of methadol, including its Chemical Abstracts Service (CAS) number, and extensively covers its parent compound, methadone, due to the wealth of available research and its direct relevance. The guide includes in-depth information on synthesis, pharmacology, metabolic pathways, and quantitative data for methadone, which are essential for understanding the properties and actions of its metabolites. This whitepaper is intended for researchers, scientists, and professionals in drug development.

Chemical Identification and Properties

The compound of interest, 6-(dimethylamino)-4,4-diphenylheptan-3-ol (methadol), is a primary alcohol and a metabolite of methadone.

Table 1: Chemical Identification and Physical Properties

| Property | 6-(Dimethylamino)-4,4-diphenylheptan-3-ol (Methadol) | 6-(dimethylamino)-4,4-diphenylheptan-3-one (Methadone) |

| IUPAC Name | 6-(dimethylamino)-4,4-diphenylheptan-3-ol | 6-(dimethylamino)-4,4-diphenylheptan-3-one |

| Synonyms | Dimepheptanol, Racemethadol, Pangerin, Bimethadol | Amidone, Dolophine, Methadose |

| CAS Number | 545-90-4[1] | 76-99-3 (base), 1095-90-5 (hydrochloride)[2][3][4] |

| Molecular Formula | C₂₁H₂₉NO[1] | C₂₁H₂₇NO[5] |

| Molecular Weight | 311.5 g/mol [1] | 309.45 g/mol |

Synthesis and Experimental Protocols

The synthesis of methadone is well-documented and typically involves the alkylation of diphenylacetonitrile with 1-dimethylamino-2-chloropropane, followed by a Grignard reaction and hydrolysis.[5] The synthesis of its metabolite, methadol, involves the reduction of the ketone group of methadone. While specific, detailed protocols for methadol are less common, a general approach involves standard reduction techniques. A recent novel synthesis for N-demethylated methadols has been described, which could be adapted.[6][7]

Experimental Protocol: Synthesis of Methadone Intermediate

A common method for synthesizing the methadone nitrile intermediate is as follows:

-

A suspension of finely ground sodium hydroxide is prepared in dry N,N-dimethylformamide (DMF).

-

A solution of diphenylacetonitrile in DMF is added at room temperature.

-

After stirring, 1-dimethylamino-2-chloropropane is added.

-

The reaction mixture is heated with stirring to approximately 50°C for 1.5 hours and then cooled.[5]

-

The resulting nitrile can then be converted to methadone via a Grignard reaction with ethyl magnesium bromide followed by hydrolysis.[5]

Experimental Protocol: Analysis of Methadone and Metabolites

Quantitative analysis of methadone and its metabolites in biological matrices is crucial for pharmacokinetic and forensic studies. High-performance liquid chromatography (HPLC) with UV or mass spectrometric detection is a common method.[8][9]

-

Sample Preparation: Biological samples (e.g., plasma, urine, hair) are pre-treated, often involving solid-phase extraction (SPE) or liquid-liquid extraction to isolate the analytes.[9][10]

-

Chromatographic Separation: A reverse-phase C18 column is typically used.[8][10] The mobile phase often consists of a mixture of acetonitrile and a buffer solution (e.g., sodium phosphate).[8]

-

Detection: UV detection is set at a wavelength of around 254 nm.[8] For higher sensitivity and specificity, mass spectrometry (MS) is employed.[9]

-

Quantification: Calibration curves are constructed using standards of known concentrations to quantify the amount of methadone and its metabolites in the sample.[8]

Experimental Workflow: Methadone Analysis

Caption: Workflow for the quantitative analysis of methadone.

Pharmacology and Mechanism of Action

Methadone is a potent synthetic opioid analgesic. Its primary mechanism of action is as a full agonist at the µ-opioid receptor.[11][12] Additionally, methadone is an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which may contribute to its efficacy in neuropathic pain and reduced tolerance development.[11][13] The pharmacological activity of methadone resides primarily in the (R)-enantiomer, which has a significantly higher affinity for the µ-opioid receptor than the (S)-enantiomer.[14] Methadol metabolites have also been shown to be active.[15]

Signaling Pathway: Methadone's Dual Action

Caption: Dual signaling pathways of methadone.

Metabolism and Pharmacokinetics

Methadone is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, with CYP3A4 and CYP2B6 playing major roles.[16][17] The main metabolic pathway is N-demethylation to the inactive metabolite 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine (EDDP).[15][16] A minor pathway involves the reduction of the ketone group to form the active metabolite, methadol.[15]

Metabolic Pathway of Methadone

Caption: Metabolic pathways of methadone.

Methadone exhibits high interindividual pharmacokinetic variability.[18][19] It has a long and variable half-life, which allows for once-daily dosing in opioid maintenance therapy.[20][21]

Table 2: Pharmacokinetic Parameters of Methadone

| Parameter | Value | Reference |

| Bioavailability (Oral) | 36-100% | [11][19] |

| Time to Peak Plasma Concentration | 1 - 7.5 hours | [11] |

| Volume of Distribution | 1.0 - 8.0 L/kg | [11] |

| Elimination Half-life | 8 - 59 hours | [21] |

| Clearance | 1.4 - 126 L/h | [11] |

Quantitative Pharmacological Data

The affinity of methadone and its enantiomers for opioid receptors has been quantified in various studies.

Table 3: Receptor Binding Affinities (Ki) of Methadone Enantiomers

| Compound | Receptor | Ki (nM) | Reference |

| (R)-Methadone | µ-opioid | 3.0 (IC₅₀) | [14] |

| (S)-Methadone | µ-opioid | 26.4 (IC₅₀) | [14] |

| Racemic Methadone | µ-opioid | ~1-100 | [22] |

| (R)-Methadone | µ₂-opioid | 6.9 (IC₅₀) | [14] |

| (S)-Methadone | µ₂-opioid | 88 (IC₅₀) | [14] |

| l-Methadone | κ-opioid | > µ-opioid affinity | [22] |

| l-Methadone | δ-opioid | > µ-opioid affinity | [22] |

Note: IC₅₀ values are a measure of the concentration of a drug that is required for 50% inhibition in vitro.

Conclusion

While the initial query likely contained a typographical error, this technical guide provides a comprehensive overview of the relevant compound, 6-(dimethylamino)-4,4-diphenylheptan-3-ol (methadol), and its extensively studied parent drug, methadone. The provided data on synthesis, analytical methods, pharmacology, metabolism, and quantitative parameters for methadone serves as a critical foundation for researchers and drug development professionals. Further research is warranted to fully characterize the specific pharmacological and pharmacokinetic profile of methadol and its various stereoisomers.

References

- 1. 3-Heptanol, 6-(dimethylamino)-4,4-diphenyl- | C21H29NO | CID 28397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (±)-Methadone hydrochloride - 6-Dimethylamino-4,4-diphenylheptan-3-one hydrochloride [sigmaaldrich.com]

- 3. Methadone hydrochloride | SIELC Technologies [sielc.com]

- 4. 6-(Dimethylamino)-4,4-diphenylheptan-3-one;hydron;chloride | C21H28ClNO | CID 53627472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. New Synthesis and Pharmacological Evaluation of Enantiomerically Pure (R)- and (S)-Methadone Metabolites as N-Methyl-d-aspartate Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development and validation of a HPLC-UV method for methadone hydrochloride quantification in a new oral solution with preservatives to be implemented in physicochemical stability studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantitative analysis of methadone and two major metabolites in hair by positive chemical ionization ion trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]

- 11. go.drugbank.com [go.drugbank.com]

- 12. cpsm.mb.ca [cpsm.mb.ca]

- 13. go.drugbank.com [go.drugbank.com]

- 14. The mu1, mu2, delta, kappa opioid receptor binding profiles of methadone stereoisomers and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ricardinis.pt [ricardinis.pt]

- 16. researchgate.net [researchgate.net]

- 17. Methadone--metabolism, pharmacokinetics and interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Pharmacokinetics of methadone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. pdf.hres.ca [pdf.hres.ca]

- 21. Methadone - Wikipedia [en.wikipedia.org]

- 22. Affinities of some common opioid analgesics towards four binding sites in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties and Synthesis of (Dimethylamino)heptanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular formula, weight, and a representative synthesis protocol for (dimethylamino)heptanol. Due to the ambiguous nomenclature of "(dimethylamino)heptanol," which does not specify the positions of the functional groups, this guide will focus on a representative isomer, 7-(dimethylamino)heptan-1-ol , to provide concrete data and methodologies.

Molecular Formula and Weight

The chemical structure of (dimethylamino)heptanol consists of a seven-carbon heptane backbone with a hydroxyl (-OH) group and a dimethylamino (-N(CH3)2) group as substituents. For the representative isomer, 7-(dimethylamino)heptan-1-ol, the molecular formula and weight have been determined.

| Property | Value |

| Chemical Name | 7-(dimethylamino)heptan-1-ol |

| Molecular Formula | C9H21NO |

| Molecular Weight | 159.27 g/mol |

| Parent Compound | 7-Aminoheptan-1-ol[1] |

| Parent Formula | C7H17NO[1] |

| Parent Molecular Weight | 131.22 g/mol [1] |

Experimental Protocols: Synthesis of 7-(dimethylamino)heptan-1-ol

A common and effective method for the synthesis of N,N-dimethylamino alcohols is through the reductive amination of the corresponding primary amino alcohol using formaldehyde.[2][3] The following protocol is a representative procedure for the synthesis of 7-(dimethylamino)heptan-1-ol from 7-aminoheptan-1-ol.

2.1 Materials and Reagents:

-

7-Aminoheptan-1-ol

-

Formaldehyde (37% solution in water)

-

Methanol

-

Ruthenium on Carbon (5% Ru/C) catalyst[3]

-

Hydrogen gas (H2)

-

1,3,5-Trimethoxybenzene (internal standard for GC analysis)

-

Standard laboratory glassware and equipment for organic synthesis, including a high-pressure autoclave or a similar hydrogenation reactor.

2.2 Procedure:

-

Reaction Setup: In a high-pressure reactor, combine 0.5 mmol of 7-aminoheptan-1-ol, 3 mmol of formaldehyde (37% solution), and 10 mg of 5% Ru/C catalyst in 5 mL of methanol.[3]

-

Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-50 bar) and heat to a temperature between 70-100°C.[3]

-

Reaction Monitoring: Stir the reaction mixture vigorously for the required time (typically several hours). The reaction progress can be monitored by gas chromatography (GC) using 1,3,5-trimethoxybenzene as an internal standard to determine the conversion of the starting material.[3]

-

Workup: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Purification: Filter the reaction mixture to remove the catalyst. The solvent and any excess formaldehyde can be removed under reduced pressure. The resulting crude product can be purified by distillation or column chromatography to yield pure 7-(dimethylamino)heptan-1-ol.

Mandatory Visualizations

The following diagrams illustrate the logical relationships and workflows described in this guide.

References

- 1. 7-Aminoheptan-1-ol | C7H17NO | CID 13956031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US3402203A - Process of preparing n, n-dimethylamino alcohols - Google Patents [patents.google.com]

- 3. N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of (Dimethylamino)heptanol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of (dimethylamino)heptanol in organic solvents. In the absence of specific experimental data for (dimethylamino)heptanol, this document leverages data from structurally analogous compounds—long-chain amino alcohols—and fundamental principles of organic chemistry to predict its solubility behavior. This guide offers a predictive framework, detailed experimental protocols for solubility determination, and a discussion of the key factors influencing the solubility of amino alcohols. This information is intended to support researchers and professionals in drug development and other scientific fields in designing and executing experiments involving (dimethylamino)heptanol and similar molecules.

Introduction

(Dimethylamino)heptanol is a long-chain amino alcohol with potential applications in various fields, including pharmaceuticals and material science. Its molecular structure, featuring a seven-carbon aliphatic chain, a tertiary amine, and a primary alcohol, suggests a complex solubility profile that is highly dependent on the nature of the solvent. Understanding its solubility is crucial for its synthesis, purification, formulation, and application.

This guide addresses the current gap in publicly available solubility data for (dimethylamino)heptanol by:

-

Presenting a theoretical framework for predicting its solubility.

-

Providing qualitative and quantitative solubility data for structurally similar compounds.

-

Detailing a generic experimental protocol for solubility determination.

-

Illustrating the interplay of factors that govern the solubility of amino alcohols in organic solvents.

Predicted Solubility Profile of (Dimethylamino)heptanol

The solubility of a compound is governed by the principle of "like dissolves like".[1] The structure of (dimethylamino)heptanol contains both polar (hydroxyl and dimethylamino groups) and non-polar (heptyl chain) regions, making it an amphiphilic molecule.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The hydroxyl and amino groups can engage in hydrogen bonding with protic solvents.[2] Therefore, (dimethylamino)heptanol is expected to exhibit good solubility in lower alcohols. However, as the alkyl chain length of the alcohol solvent increases, the solubility may decrease due to the increasing non-polar character of the solvent.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dimethylformamide): These solvents can engage in dipole-dipole interactions with the polar functional groups of (dimethylamino)heptanol. Good solubility is anticipated in these solvents.

-

Non-polar Solvents (e.g., Hexane, Toluene): The long heptyl chain of (dimethylamino)heptanol will favor interactions with non-polar solvents. However, the polar hydroxyl and amino groups will hinder solubility. Therefore, limited to moderate solubility is expected in non-polar solvents.[3]

Solubility Data for Analogous Compounds

To provide a more quantitative prediction, the following table summarizes the solubility of structurally related amino alcohols in various organic solvents. This data can serve as a valuable reference for estimating the solubility of (dimethylamino)heptanol.

| Compound | Solvent | Temperature (°C) | Solubility | Reference |

| N,N-Dimethylethanolamine | Water | Ambient | Highly Soluble | [4] |

| Non-polar organic solvents | Ambient | Good Solubility | [4] | |

| N,N-Dimethylmethanamine | Water | Ambient | Highly Soluble | [5] |

| Ethanol | Ambient | Soluble | [5] | |

| Acetone | Ambient | Soluble | [5] | |

| Amino Acids (general) | Alcohols | Ambient | Generally Insoluble | [6] |

| Long-chain carboxylic acids | Water | Ambient | Limited Solubility | [7] |

| Ethers and Alcohols | Ambient | Soluble | [7] |

Experimental Protocol for Solubility Determination

For precise and reliable solubility data, experimental determination is essential. The following is a generalized protocol for determining the solubility of a liquid or solid solute in an organic solvent.[8][9][10]

Materials and Apparatus

-

Analyte: (Dimethylamino)heptanol (or analogous compound)

-

A range of organic solvents of known purity

-

Analytical balance

-

Vials or test tubes with secure caps

-

Constant temperature bath or shaker incubator

-

Magnetic stirrer and stir bars (optional)

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or UV-Vis Spectrophotometer for concentration analysis

-

Syringes and filters (0.45 µm or smaller)

Procedure: Shake-Flask Method

-

Preparation of Saturated Solutions:

-

Add an excess amount of the solute to a known volume of the solvent in a vial. The excess solid or liquid phase should be clearly visible.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature bath or shaker and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[9]

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time to allow the undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved particles.

-

-

Analysis:

-

Determine the concentration of the solute in the filtered solution using a validated analytical method (e.g., HPLC, GC, or UV-Vis).

-

Prepare a calibration curve using standard solutions of the solute in the same solvent to quantify the concentration accurately.

-

-

Data Reporting:

-

Express the solubility in standard units such as grams per 100 mL (g/100mL), moles per liter (mol/L), or mole fraction.

-

Report the temperature at which the solubility was determined.

-

Visualization of Factors Influencing Solubility

The solubility of an amino alcohol like (dimethylamino)heptanol in an organic solvent is a result of the interplay between various molecular and environmental factors. The following diagram illustrates these relationships.

Caption: Factors influencing amino alcohol solubility.

Conclusion

References

- 1. Khan Academy [khanacademy.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Biochemistry, Lipids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Carboxylic acid - Wikipedia [en.wikipedia.org]

- 8. solubility experimental methods.pptx [slideshare.net]

- 9. youtube.com [youtube.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Theoretical Properties of Dimethylamino-Substituted Heptanols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethylamino-substituted heptanols represent a class of chemical compounds with significant pharmacological interest, primarily due to their structural relationship to methadone and its metabolites. This technical guide provides a comprehensive overview of the theoretical properties of these compounds, with a focus on 4,4-diphenyl-6-dimethylamino-heptanol-3 (methadol), a primary metabolite of methadone. Due to the limited availability of direct theoretical studies on this specific heptanol derivative, this guide leverages data from its parent compound, methadone, to infer and present its physicochemical and pharmacological characteristics. The information herein is intended to support research and development efforts in pain management and opioid use disorder therapeutics.

Core Theoretical Properties

The theoretical properties of dimethylamino-substituted heptanols are crucial for understanding their pharmacokinetic and pharmacodynamic profiles. Key parameters such as molecular weight, lipophilicity (logP), and acid dissociation constant (pKa) influence absorption, distribution, metabolism, and excretion (ADME) characteristics, as well as receptor binding affinity.

Physicochemical Data

The following table summarizes key physicochemical properties of methadone, which serve as a reference for its heptanol derivatives.

| Property | Value | Source |

| Molecular Formula | C21H27NO | [1] |

| Molecular Weight | 309.45 g/mol | [2] |

| logP (Octanol/Water Partition Coefficient) | 3.9 | [1] |

| Melting Point (Methadone Hydrochloride) | 233.00 °C (506.15 K) | [3] |

| Appearance (Methadone Hydrochloride) | White or off-white crystalline powder | [3] |

| Solubility (Methadone Hydrochloride) | More soluble in water compared to its base form | [3] |

Mechanism of Action and Signaling Pathways

Dimethylamino-substituted heptanols, particularly methadol, are understood to exert their effects through mechanisms similar to methadone, primarily involving the µ-opioid receptor and the N-methyl-D-aspartate (NMDA) receptor.[4][5]

Opioid Receptor Agonism

As a metabolite of methadone, methadol is expected to act as a full agonist at the µ-opioid receptor.[5] Activation of this G-protein coupled receptor (GPCR) initiates a signaling cascade that leads to analgesia and other opioid effects. The binding of the ligand to the µ-opioid receptor triggers the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein. The activated Gα and Gβγ subunits then dissociate and modulate downstream effectors.[6][7]

Caption: Opioid Receptor Signaling Pathway.

NMDA Receptor Antagonism

Methadone and its metabolites also exhibit antagonistic activity at the NMDA receptor, a glutamate-gated ion channel.[4][5] This action is thought to contribute to its efficacy in treating neuropathic pain and reducing opioid tolerance.[4] By blocking the NMDA receptor, these compounds inhibit the influx of Ca²⁺, which is a key event in synaptic plasticity and pain sensitization.[8]

Caption: NMDA Receptor Antagonism.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of dimethylamino-substituted heptanols are essential for advancing research in this area.

Synthesis of 4,4-diphenyl-6-dimethylamino-heptanone-3 (Methadone)

The synthesis of methadone, the precursor to methadol, typically involves the reaction of diphenylacetonitrile with 1-dimethylamino-2-chloropropane in the presence of a strong base like sodamide. The resulting nitrile intermediate is then reacted with a Grignard reagent, such as ethyl magnesium bromide, followed by hydrolysis to yield methadone.[9]

Workflow for Methadone Synthesis:

Caption: Methadone Synthesis Workflow.

Analytical Determination of Methadol

The quantification of methadol in biological matrices is typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This sensitive and specific method allows for the detection and quantification of methadone and its metabolites, including methadol.

General LC-MS/MS Protocol:

-

Sample Preparation: Biological samples (e.g., plasma, urine) are prepared using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analytes of interest and remove interfering substances.[10]

-

Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A suitable column (e.g., C18) and mobile phase gradient are used to separate methadol from other compounds.[11]

-

Mass Spectrometric Detection: The eluent from the chromatography column is introduced into a tandem mass spectrometer. The analyte is ionized (e.g., using electrospray ionization - ESI) and fragmented. Specific precursor-to-product ion transitions are monitored for quantification (Multiple Reaction Monitoring - MRM).[12]

Conclusion

The theoretical properties of dimethylamino-substituted heptanols, inferred from data on methadone and its metabolites, highlight their potential as dual-action opioid receptor agonists and NMDA receptor antagonists. This unique pharmacological profile warrants further investigation for the development of novel analgesics with improved efficacy and reduced side effects. The provided experimental frameworks for synthesis and analysis serve as a foundation for future research in this promising area of medicinal chemistry. Further computational and experimental studies are needed to fully elucidate the specific properties and structure-activity relationships of this class of compounds.

References

- 1. (+)-Methadone | C21H27NO | CID 643985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methadone (CAS 76-99-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Methadone - Wikipedia [en.wikipedia.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. NMDA receptor - Wikipedia [en.wikipedia.org]

- 9. US4048211A - Modification of methadone synthesis process step - Google Patents [patents.google.com]

- 10. Analytical Approaches for the Determination of Buprenorphine, Methadone and Their Metabolites in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development and validation of a HPLC-UV method for methadone hydrochloride quantification in a new oral solution with preservatives to be implemented in physicochemical stability studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Determination of methadone, 2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine, 2-ethyl-5-methyl-3,3-diphenylpyraline and methadol in meconium by liquid chromatography atmospheric pressure chemical ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis and Evolution of (Dimethylamino)heptanol Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and pharmacology of (dimethylamino)heptanol compounds, with a primary focus on the synthetic opioid analgesic 6-(dimethylamino)-4,4-diphenyl-3-heptanol, also known as Dimepheptanol or methadol. This document details the historical context of its development, stemming from research on methadone and related analgesics. It outlines the synthetic methodologies, particularly the Grignard reaction, and presents detailed experimental protocols for assessing its pharmacological activity. Quantitative data on receptor binding affinities and in vivo analgesic potency are summarized in structured tables for clarity. Furthermore, this guide illustrates the key signaling pathways and experimental workflows using Graphviz diagrams, offering a visual representation of the complex biological processes involved.

Introduction: A Historical Perspective on Opioid Analgesics

The quest for potent pain relievers has been a central theme in medicinal chemistry for over a century. The isolation of morphine from opium in the early 19th century marked a pivotal moment, providing a pure, potent analgesic.[1] However, the therapeutic benefits of morphine were shadowed by its significant addictive potential and respiratory depressant effects. This spurred the search for synthetic alternatives with improved safety profiles.

The mid-20th century, particularly the period during and after World War II, saw a surge in the development of synthetic opioids. German chemists at I.G. Farbenindustrie synthesized methadone (6-(dimethylamino)-4,4-diphenyl-3-heptanone) in the late 1930s as a potent analgesic with a distinct chemical structure from morphine.[2] This discovery opened a new chapter in opioid research, leading to the exploration of numerous structurally related compounds.

The Discovery of (Dimethylamino)heptanol Compounds

Following the elucidation of methadone's structure and analgesic properties, researchers began to systematically modify its chemical scaffold to understand its structure-activity relationships. A key modification was the reduction of the ketone group of methadone to a secondary alcohol, leading to the synthesis of 6-(dimethylamino)-4,4-diphenyl-3-heptanol, first reported in the late 1940s. This compound, later named Dimepheptanol, demonstrated significant analgesic activity, comparable to that of methadone.

Dimepheptanol is a chiral molecule and exists as a racemic mixture of two isomers: alphamethadol (α-methadol) and betamethadol (β-methadol).[3] Each of these is, in turn, a racemic mixture of two enantiomers (dextro- and levo-isomers).[4] This stereochemical complexity proved to be crucial for the pharmacological activity of these compounds. The levo-isomer of alphamethadol (l-α-methadol), for instance, was later identified as the primary active metabolite of levomethadyl acetate (LAAM), a long-acting opioid agonist used in the treatment of opioid dependence.[4]

Due to its potent opioid effects and high potential for abuse, Dimepheptanol and its isomers are classified as Schedule I controlled substances in the United States.[5]

Synthesis of (Dimethylamino)heptanol Compounds

The primary synthetic route to 6-(dimethylamino)-4,4-diphenyl-3-heptanol involves the reduction of the corresponding ketone, 6-(dimethylamino)-4,4-diphenyl-3-heptanone (methadone).

Experimental Protocol: Reduction of Methadone

A detailed experimental protocol for the synthesis of Dimepheptanol via the reduction of methadone is outlined below. This procedure is a general representation based on established chemical principles.

Materials:

-

6-(dimethylamino)-4,4-diphenyl-3-heptanone hydrochloride (Methadone HCl)

-

Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Distilled water

-

Dilute hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Preparation of the Free Base: Dissolve a known quantity of methadone HCl in water and basify with a saturated solution of sodium bicarbonate until the free base precipitates. Extract the free base into diethyl ether. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Reduction Reaction: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the methadone free base in anhydrous diethyl ether or THF. Cool the solution in an ice bath. Slowly add a molar excess of the reducing agent (e.g., sodium borohydride or, for a more potent reduction, lithium aluminum hydride in THF) to the stirred solution.

-

Reaction Quenching and Workup: After the addition is complete, allow the reaction to stir at room temperature for several hours or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material. Carefully quench the reaction by the slow, dropwise addition of water, followed by dilute hydrochloric acid to dissolve the resulting salts.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and separate the aqueous and organic layers. Extract the aqueous layer with additional portions of diethyl ether. Combine the organic extracts and wash them with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-(dimethylamino)-4,4-diphenyl-3-heptanol.

-

Purification: The crude product can be further purified by recrystallization or column chromatography.

The synthesis of the precursor, 6-(dimethylamino)-4,4-diphenyl-3-heptanone, can be achieved through a Grignard reaction between 4-(dimethylamino)-2,2-diphenylpentanenitrile and ethylmagnesium bromide.[6]

Pharmacology of (Dimethylamino)heptanol Compounds

The pharmacological effects of Dimepheptanol and its isomers are primarily mediated through their interaction with opioid receptors, particularly the µ-opioid receptor (MOR).

Mechanism of Action and Signaling Pathway

As opioid receptor agonists, these compounds bind to and activate µ-opioid receptors, which are G-protein coupled receptors (GPCRs). This activation initiates a downstream signaling cascade.

Caption: Opioid Receptor G-protein Signaling Pathway.

Activation of the µ-opioid receptor by a (dimethylamino)heptanol compound leads to the dissociation of the Gαi/o subunit from the Gβγ dimer of the associated G-protein. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ dimer directly inhibits voltage-gated calcium channels, reducing calcium influx and subsequent neurotransmitter release. It also activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux, hyperpolarization of the neuronal membrane, and decreased neuronal excitability. The net effect of these actions is a reduction in the transmission of nociceptive signals, resulting in analgesia.

Quantitative Pharmacological Data

The stereochemistry of the methadol isomers plays a critical role in their affinity for opioid receptors and their analgesic potency. The levo isomers are generally more potent than the dextro isomers.

Table 1: Opioid Receptor Binding Affinities (Ki, nM) of Methadone Isomers

| Compound | µ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) |

| (R)-(-)-Methadone (l-methadone) | 3.0 | >1000 | >1000 |

| (S)-(+)-Methadone (d-methadone) | 26.4 | >1000 | >1000 |

Data from Life Sci. 1995;56(2):PL45-50.[7]

Table 2: In Vivo Analgesic Potency (ED₅₀, mg/kg) of Methadone Isomers in Rodents

| Compound | Hot-Plate Test (Mouse) | Tail-Flick Test (Rat) |

| (R)-(-)-Methadone (l-methadone) | ~1.5 | ~0.7 |

| (S)-(+)-Methadone (d-methadone) | >20 | >10 |

Note: These are approximate values compiled from various sources and may vary depending on the specific experimental conditions.

Experimental Protocol: Hot-Plate Test for Analgesia

The hot-plate test is a standard method for assessing the analgesic efficacy of centrally acting analgesics.

Materials:

-

Hot-plate apparatus with adjustable temperature control

-

Transparent observation cylinder

-

Test animals (e.g., mice or rats)

-

Test compound (e.g., a (dimethylamino)heptanol isomer)

-

Vehicle control (e.g., saline)

-

Stopwatch

Procedure:

-

Acclimatization: Allow the animals to acclimate to the testing room for at least 30 minutes before the experiment.

-

Baseline Latency: Place each animal individually on the hot plate, which is maintained at a constant temperature (e.g., 55 ± 0.5 °C). Start the stopwatch immediately. Record the time it takes for the animal to exhibit a nociceptive response, such as licking a hind paw or jumping. This is the baseline latency. To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) should be established, after which the animal is removed from the plate regardless of its response.

-

Drug Administration: Administer the test compound or vehicle control to the animals via a specific route (e.g., intraperitoneal, subcutaneous, or oral).

-

Post-Treatment Latency: At predetermined time intervals after drug administration (e.g., 15, 30, 60, and 120 minutes), place each animal back on the hot plate and measure the response latency as described in step 2.

-

Data Analysis: The analgesic effect is typically expressed as the percentage of the maximum possible effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. The ED₅₀ value, the dose that produces a 50% maximal effect, can then be determined from the dose-response curve.

Caption: Experimental Workflow for the Hot-Plate Test.

Conclusion

The discovery of (dimethylamino)heptanol compounds represents a significant milestone in the field of synthetic opioid analgesics. Stemming from the chemical exploration of the methadone scaffold, these compounds have provided valuable insights into the structure-activity relationships of opioid receptor ligands. The profound influence of stereochemistry on their pharmacological activity underscores the importance of three-dimensional molecular architecture in drug-receptor interactions. While their clinical use is limited due to their high abuse potential, the study of Dimepheptanol and its isomers continues to contribute to our understanding of opioid pharmacology and informs the design of safer and more effective analgesics. This guide has provided a detailed overview of the historical context, synthesis, and pharmacology of these important compounds, offering a valuable resource for researchers in the field of drug development.

References

- 1. teams.semel.ucla.edu [teams.semel.ucla.edu]

- 2. 3-Heptanol, 6-(dimethylamino)-4,4-diphenyl- | C21H29NO | CID 28397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. zenodo.org [zenodo.org]

- 4. Pharmacology of methadone and its isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. STEREOCHEMICAL STUDIES ON MEDICINAL AGENTS. II. ABSOLUTE CONFIGURATION OF (--)-PHENAMPROMIDE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US20140350302A1 - (r)-6-(dimethylamino)-4,4-diphenylheptan-3-one - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for the Quantification of (Dimethylamino)heptanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Dimethylamino)heptanol, also known as DMHA or octodrine, is a sympathomimetic agent found in some dietary supplements marketed for weight loss and performance enhancement.[1][2] Its structural similarity to other stimulants like DMAA has led to regulatory scrutiny and the need for robust analytical methods for its quantification in various matrices. These application notes provide detailed protocols for the analysis of (dimethylamino)heptanol using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), catering to the needs of researchers and quality control laboratories.

Mechanism of Action: Sympathomimetic Activity

(Dimethylamino)heptanol functions as a sympathomimetic drug, meaning it mimics the effects of endogenous agonists of the sympathetic nervous system.[3] The primary mechanism of action is believed to be the inhibition of norepinephrine and dopamine reuptake, leading to increased concentrations of these neurotransmitters in the synaptic cleft.[3] This results in heightened stimulation of adrenergic receptors, causing physiological effects such as increased heart rate, blood pressure, and energy levels.

Application Note 1: Quantification of (Dimethylamino)heptanol in Dietary Supplements by GC-MS

This application note details a Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of (dimethylamino)heptanol in solid dietary supplements. The method involves a liquid-liquid extraction followed by direct injection into the GC-MS system.

Experimental Workflow

Protocol

1. Materials and Reagents

-

(Dimethylamino)heptanol reference standard (≥98% purity)

-

Methanol, HPLC grade

-

Pentane, HPLC grade

-

Diethyl ether, freshly distilled

-

Sodium hydroxide (NaOH) solution, 1 N

-

Deionized water

-

Internal Standard (IS): e.g., Diphenylamine (or other suitable non-interfering compound)

2. Standard Preparation

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of (dimethylamino)heptanol reference standard and dissolve in 10 mL of methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the internal standard and dissolve in 10 mL of methanol.

-

Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. Spike each calibration standard with a constant concentration of the internal standard.

3. Sample Preparation

-

Accurately weigh the contents of one serving of the dietary supplement powder.

-

Transfer a representative portion of the homogenized powder (e.g., 100 mg) to a centrifuge tube.

-

Add 5 mL of 1 N NaOH solution and vortex for 1 minute to dissolve the sample.

-

Spike the sample with the internal standard.

-

Add 5 mL of a pentane/diethyl ether (9:1 v/v) mixture.

-

Vortex for 5 minutes and then centrifuge at 3000 rpm for 10 minutes.

-

Carefully transfer the organic (upper) layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 1 mL of methanol for GC-MS analysis.

4. GC-MS Parameters

| Parameter | Setting |

| Gas Chromatograph | Agilent 7890B GC (or equivalent) |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL (splitless) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Program | Initial temp 60 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min |

| Mass Spectrometer | Agilent 5977A MSD (or equivalent) |

| Ion Source Temp | 230 °C |

| Quadrupole Temp | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM). Suggested ions for (dimethylamino)heptanol: m/z 58, 71, 86, 114, 128 |

5. Data Analysis

-

Identify the (dimethylamino)heptanol peak based on its retention time and the presence of characteristic ions.

-

Quantify the concentration using a calibration curve constructed from the peak area ratios of the analyte to the internal standard.

Quantitative Data Summary (Illustrative)

| Parameter | Result | Source/Comment |

| Linearity (r²) | > 0.995 | Based on typical performance for similar validated methods. |

| Limit of Detection (LOD) | 2 - 40 ng/g | Based on a validated screening method for similar stimulants in dietary supplements.[4][5] |

| Limit of Quantification (LOQ) | 10 - 100 ng/g | Estimated based on typical LOD values. |

| Accuracy (% Recovery) | 90 - 110% | Expected range for a validated method. |

| Precision (% RSD) | < 15% | Expected range for a validated method. |

| Analyzed Concentration | 72 ± 7.5 mg per serving | As reported in a study on dietary supplements containing octodrine (2-amino-6-methylheptane).[1][2] |

Application Note 2: Quantification of (Dimethylamino)heptanol in Urine by LC-MS/MS

This application note describes a sensitive and selective method for the quantification of (dimethylamino)heptanol in human urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol utilizes solid-phase extraction (SPE) for sample clean-up and concentration.

Experimental Workflow

Protocol

1. Materials and Reagents

-

(Dimethylamino)heptanol reference standard (≥98% purity)

-

(Dimethylamino)heptanol-d4 (or other suitable deuterated analog) as internal standard (IS)

-

Methanol, LC-MS grade

-

Acetonitrile, LC-MS grade

-

Formic acid, LC-MS grade

-

Ammonium hydroxide

-

Deionized water, 18 MΩ·cm

-

SPE cartridges: Mixed-mode cation exchange (e.g., Oasis MCX)

2. Standard Preparation

-

Stock Solution (1 mg/mL): Prepare in methanol.

-

Internal Standard Stock Solution (1 mg/mL): Prepare in methanol.

-

Calibration Standards: Prepare a series of calibration standards in pooled blank urine ranging from 0.5 ng/mL to 200 ng/mL. Spike each standard with a constant concentration of the internal standard.

3. Sample Preparation

-

Thaw urine samples and centrifuge at 4000 rpm for 10 minutes.

-

Take 1 mL of the supernatant and add the internal standard.

-

Adjust the pH to ~6 with formic acid.

-

SPE Procedure:

-

Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.

-

Load the pre-treated urine sample.

-

Wash the cartridge with 2 mL of 0.1% formic acid in water, followed by 2 mL of methanol.

-

Dry the cartridge under vacuum for 5 minutes.

-

Elute the analyte with 2 mL of 5% ammonium hydroxide in methanol.

-

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Parameters

| Parameter | Setting |

| Liquid Chromatograph | Waters ACQUITY UPLC (or equivalent) |

| Column | ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions and equilibrate for 2 min |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Mass Spectrometer | Waters Xevo TQ-S (or equivalent triple quadrupole) |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | (Dimethylamino)heptanol: e.g., Q1: 144.2 -> Q3: 112.2 (quantifier), Q1: 144.2 -> Q3: 71.1 (qualifier) |

| (Dimethylamino)heptanol-d4 IS: e.g., Q1: 148.2 -> Q3: 116.2 |

5. Data Analysis

-

Identify and integrate the peaks for (dimethylamino)heptanol and its internal standard based on their retention times and MRM transitions.

-

Calculate the concentration using a calibration curve generated from the peak area ratios of the analyte to the internal standard.

Quantitative Data Summary (Illustrative)

| Parameter | Result | Source/Comment |

| Linearity (r²) | > 0.99 | Expected performance for a validated bioanalytical method. |

| Limit of Detection (LOD) | 0.1 ng/mL | Based on typical sensitivity of modern LC-MS/MS instruments for similar analytes. |

| Limit of Quantification (LOQ) | 0.5 ng/mL | Based on typical sensitivity of modern LC-MS/MS instruments for similar analytes. |